4,4,4-Trifluoro-2-(4-fluorophenyl)-3-oxobutanenitrile
Overview
Description
4,4,4-Trifluoro-2-(4-fluorophenyl)-3-oxobutanenitrile is a chemical compound with the CAS Number: 1512932-26-1 . It has a molecular weight of 236.17 .
Molecular Structure Analysis
The molecule contains a total of 27 bonds. There are 17 non-H bonds, 7 multiple bonds, 4 rotatable bonds, 1 double bond, 6 aromatic bonds, 1 six-membered ring, 1 carboxylic acid (aliphatic), and 1 hydroxyl group .Physical And Chemical Properties Analysis
This compound is a powder with a purity of 95%. It is stored at a temperature of 4 degrees Celsius .Scientific Research Applications
Polymer Science and Fluoropolymer Synthesis
Perfluorocyclobutane Aromatic Polyethers
The compound has been utilized in the synthesis and characterization of siloxane-containing perfluorocyclobutane (PFCB) aromatic polyethers, a new class of fluorosiloxane polymers. These polymers are known for their clear, flexible, and thermally stable elastomeric film properties, which are valuable in creating toughened thermosets with good thermal stability (Smith & Babb, 1996).
Organic Synthesis and Medicinal Chemistry
Catalytic Fluoromethylation
This compound plays a role in the catalytic fluoromethylation of carbon-carbon multiple bonds, a technique critical in pharmaceuticals and agrochemicals. The development of bench-stable and easy-to-use electrophilic fluoromethylating reagents, such as the Umemoto and Yagupolskii-Umemoto reagents, has been significant. These reagents serve as excellent sources for ionic and carbenoid reactions, with photoredox catalysis emerging as a promising strategy for developing new fluoromethylations (Koike & Akita, 2016).
Material Science
Electrochemical Capacitor Applications
Electroactive polymers synthesized from derivatives of this compound have shown promising electrochemical performance for capacitor applications. Such polymers exhibit good electrochemical behaviors, high conductivity, and excellent ambient stability, offering potential for high energy and power densities in single-cell devices (Ferraris et al., 1998).
Analytical Chemistry
Electrophilic Reagents for Trifluoromethylthiolation
Shelf-stable electrophilic reagents derived from this compound have been developed for the trifluoromethylthiolation of substrates, an important reaction in designing lead compounds for new drug discoveries. These reagents offer a practical approach for introducing the trifluoromethylthio group, improving drug molecules' cell-membrane permeability and chemical and metabolic stability (Shao et al., 2015).
Safety And Hazards
properties
IUPAC Name |
4,4,4-trifluoro-2-(4-fluorophenyl)-3-oxobutanenitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H5F4NO/c11-7-3-1-6(2-4-7)8(5-15)9(16)10(12,13)14/h1-4,8H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RCAQVQYAKNWDSW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(C#N)C(=O)C(F)(F)F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H5F4NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80575741 | |
Record name | 4,4,4-Trifluoro-2-(4-fluorophenyl)-3-oxobutanenitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80575741 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
231.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4,4,4-Trifluoro-2-(4-fluorophenyl)-3-oxobutanenitrile | |
CAS RN |
3108-23-4 | |
Record name | 4,4,4-Trifluoro-2-(4-fluorophenyl)-3-oxobutanenitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80575741 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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